molecular formula C11H12N2 B13837572 1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole

1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole

Cat. No.: B13837572
M. Wt: 172.23 g/mol
InChI Key: PGQKDAVJRCFKEC-UHFFFAOYSA-N
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Description

1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 1-position and a prop-1-en-2-yl group at the 2-position, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-benzimidazole with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The prop-1-en-2-yl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Lacks the prop-1-en-2-yl group, making it less versatile in certain applications.

    2-Prop-1-en-2-yl-1H-benzimidazole: Lacks the methyl group at the 1-position, which may affect its biological activity.

Uniqueness: 1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the methyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-2-prop-1-en-2-ylbenzimidazole

InChI

InChI=1S/C11H12N2/c1-8(2)11-12-9-6-4-5-7-10(9)13(11)3/h4-7H,1H2,2-3H3

InChI Key

PGQKDAVJRCFKEC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC2=CC=CC=C2N1C

Origin of Product

United States

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